molecular formula C9H11NO4 B1296052 Methyl 2,6-dimethoxyisonicotinate CAS No. 52606-00-5

Methyl 2,6-dimethoxyisonicotinate

Cat. No. B1296052
CAS RN: 52606-00-5
M. Wt: 197.19 g/mol
InChI Key: PNMCGZODGMPBCW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Methyl 2,6-dimethoxyisonicotinate consists of a pyridine ring with two methoxy groups and a methyl ester group . The exact structural details such as bond lengths and angles are not provided in the available resources.


Physical And Chemical Properties Analysis

Methyl 2,6-dimethoxyisonicotinate has a molecular weight of 197.19 g/mol. Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .

Scientific Research Applications

    Pharmacological and Toxicological Assessment

    • Field : Pharmacology and Toxicology .
    • Application : The compound 6-methylnicotine, a nicotine analog, has been identified for its potential in pharmaceutical applications such as smoking cessation and central nervous system disorders conditions such as Parkinson’s, Tourette’s, ADHD .
    • Methods : Chemical, pharmacological, and toxicological assessments were conducted on 6-methylnicotine and compared to pharmaceutical grade (S)-nicotine .
    • Results : The QSAR computational pharmacology of 6-methylnicotine is similar in potency and binding affinity to that of (S)-nicotine in in vivo and ex vivo models .

    Pest Management

    • Field : Pest Management .
    • Application : Methyl isonicotinate is being investigated for its potential use in thrips pest management .
    • Methods : Field and glasshouse trapping experiments, and wind tunnel and Y-tube olfactometer studies have been conducted to demonstrate a behavioural response that results in increased trap capture of at least 12 thrips species .
    • Results : Research indicates that this non-pheromone semiochemical has the potential to be used for other thrips management strategies such as mass trapping, lure and kill, lure and infect, and as a behavioural synergist in conjunction with insecticides, in a range of indoor and outdoor crops .

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    Semiochemicals

    • Field : Entomology .
    • Application : Methyl isonicotinate is used as a semiochemical, a chemical signal that influences the behavior of insects . It’s particularly effective in influencing the movement of thrips, a common pest in greenhouses .
    • Methods : The compound is used in sticky traps to monitor and catch thrips . Its presence increases the walking and take-off behavior of thrips, leading to more captures .
    • Results : Usage of methyl isonicotinate in traps can increase the catches up to 20 times depending on the species and the conditions .

    Cancer Therapy

    • Field : Oncology .
    • Application : DNA methyltransferase (DNMT) inhibitors, which include compounds similar to “Methyl 2,6-dimethoxyisonicotinate”, are used in novel strategies for cancer therapy . They can activate silenced genes at low doses and cause cytotoxicity at high doses .
    • Methods : These inhibitors are often used in combination therapy with other chemotherapeutic drugs .
    • Results : The combination of DNMT inhibitors and chemotherapy and/or immune checkpoint inhibitors may provide helpful insights into the development of efficient therapeutic approaches .

properties

IUPAC Name

methyl 2,6-dimethoxypyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-12-7-4-6(9(11)14-3)5-8(10-7)13-2/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMCGZODGMPBCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=N1)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80302630
Record name Methyl 2,6-dimethoxyisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80302630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727550
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Methyl 2,6-dimethoxyisonicotinate

CAS RN

52606-00-5
Record name Methyl 2,6-dimethoxy-4-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52606-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 152218
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052606005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 52606-00-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152218
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2,6-dimethoxyisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80302630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
L Barbaro, G Nagalingam, JA Triccas, L Tan… - …, 2023 - Wiley Online Library
To date, the clinical use of the anti‐tubercular therapy bedaquiline has been somewhat limited due to safety concerns. Recent investigations determined that modification of the B‐ and C…
EL Stogryn - Journal of Heterocyclic Chemistry, 1974 - Wiley Online Library
Whereas nicotinaldehyde readily undergoes the transformations shown, the isomeric pyridinealdehydes completely fail. The fate of the o-and y-pyridinealdehydes appears to be a …
Number of citations: 25 onlinelibrary.wiley.com
L Ai, M Liu, X Ji, M Lai, M Zhao… - Journal of heterocyclic …, 2019 - Wiley Online Library
To expand the library of pyrrole‐containing flavor precursors, two new flavor precursors—methyl N‐benzyl‐2‐methyl‐5‐formylpyrrole‐3‐carboxylate (NBMF) and methyl N‐butyl‐2‐…
Number of citations: 4 onlinelibrary.wiley.com

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